Cas no 2034319-02-1 (1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione)

1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chlorophenyl)-4-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione
- 1-(4-chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
- 2034319-02-1
- F6478-3499
- 1-(4-chlorophenyl)-4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]butane-1,4-dione
- AKOS026690737
- LKMURFHFDFYHDS-UHFFFAOYSA-N
- 1,4-Butanedione, 1-(4-chlorophenyl)-4-[3-[(6-ethyl-5-fluoro-4-pyrimidinyl)oxy]-1-pyrrolidinyl]-
- 1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
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- Inchi: 1S/C20H21ClFN3O3/c1-2-16-19(22)20(24-12-23-16)28-15-9-10-25(11-15)18(27)8-7-17(26)13-3-5-14(21)6-4-13/h3-6,12,15H,2,7-11H2,1H3
- InChI Key: LKMURFHFDFYHDS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(CCC(N1CCC(C1)OC1C(=C(CC)N=CN=1)F)=O)=O
Computed Properties
- Exact Mass: 405.1255474g/mol
- Monoisotopic Mass: 405.1255474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 545
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 72.4Ų
Experimental Properties
- Density: 1.316±0.06 g/cm3(Predicted)
- Boiling Point: 610.2±55.0 °C(Predicted)
- pka: 2.33±0.26(Predicted)
1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6478-3499-25mg |
1-(4-chlorophenyl)-4-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione |
2034319-02-1 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
Life Chemicals | F6478-3499-1mg |
1-(4-chlorophenyl)-4-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione |
2034319-02-1 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F6478-3499-10mg |
1-(4-chlorophenyl)-4-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione |
2034319-02-1 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F6478-3499-10μmol |
1-(4-chlorophenyl)-4-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione |
2034319-02-1 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F6478-3499-4mg |
1-(4-chlorophenyl)-4-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione |
2034319-02-1 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6478-3499-3mg |
1-(4-chlorophenyl)-4-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione |
2034319-02-1 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F6478-3499-5mg |
1-(4-chlorophenyl)-4-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione |
2034319-02-1 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F6478-3499-75mg |
1-(4-chlorophenyl)-4-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione |
2034319-02-1 | 90%+ | 75mg |
$312.0 | 2023-05-17 | |
Life Chemicals | F6478-3499-15mg |
1-(4-chlorophenyl)-4-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione |
2034319-02-1 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F6478-3499-100mg |
1-(4-chlorophenyl)-4-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione |
2034319-02-1 | 90%+ | 100mg |
$372.0 | 2023-05-17 |
1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione Related Literature
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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3. Back matter
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
Additional information on 1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
Comprehensive Analysis of 1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione (CAS No. 2034319-02-1)
The compound 1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione (CAS No. 2034319-02-1) is a highly specialized organic molecule with a unique structural framework. Its chemical name reflects the presence of key functional groups, including a 4-chlorophenyl moiety, a pyrrolidine ring, and a fluoropyrimidine subunit. These features contribute to its potential applications in pharmaceutical research and material science. Researchers are increasingly interested in this compound due to its modular design, which allows for further derivatization and optimization.
In recent years, the demand for fluorinated pyrimidine derivatives has surged, driven by their role in drug discovery and agrochemical development. The 6-ethyl-5-fluoropyrimidin-4-yl segment in this compound is particularly noteworthy, as fluorinated heterocycles are known for their enhanced metabolic stability and bioavailability. This aligns with current trends in medicinal chemistry, where fluorine incorporation is a strategic tool to improve drug-like properties. Additionally, the pyrrolidin-1-yl linker offers conformational flexibility, making it a valuable scaffold for targeting diverse biological pathways.
From a synthetic perspective, 1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione exemplifies the convergence of modern organic synthesis techniques. Its preparation likely involves multi-step reactions, including cross-coupling, nucleophilic substitution, and oxidation processes. The compound's CAS No. 2034319-02-1 serves as a critical identifier for researchers sourcing it from chemical databases or commercial suppliers. Given the growing emphasis on structure-activity relationship (SAR) studies, this molecule's well-defined structure provides a solid foundation for exploratory research.
The 4-chlorophenyl group in this compound is another area of interest, as aryl chlorides are widely used in Pd-catalyzed reactions and other transformations. This functionality could enable further structural diversification, catering to the needs of high-throughput screening campaigns. Moreover, the butane-1,4-dione backbone offers a versatile platform for introducing additional pharmacophores, aligning with the industry's focus on fragment-based drug design.
As the scientific community continues to explore fluoropyrimidine-based compounds, 1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione stands out as a promising candidate for further investigation. Its combination of fluorine atoms, heterocyclic cores, and chiral centers makes it a valuable asset for researchers tackling challenges in selective enzyme inhibition and molecular recognition. With the rise of AI-driven drug discovery, such structurally complex molecules are gaining traction in virtual screening libraries.
In conclusion, CAS No. 2034319-02-1 represents a compelling case study in contemporary chemical research. Its intricate architecture and functional group diversity position it at the intersection of medicinal chemistry, material science, and catalysis. For laboratories focusing on small-molecule therapeutics or functional materials, this compound offers ample opportunities for innovation and discovery.
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